molecular formula C7H7ClS B096914 4-Chloro-3-methylthiophenol CAS No. 17178-00-6

4-Chloro-3-methylthiophenol

Cat. No.: B096914
CAS No.: 17178-00-6
M. Wt: 158.65 g/mol
InChI Key: LBKWCYVLTDUGAY-UHFFFAOYSA-N
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Description

4-Chloro-3-methylthiophenol is an organic compound with the molecular formula C(_7)H(_7)ClS It is a derivative of thiophenol, where the phenyl ring is substituted with a chlorine atom at the fourth position and a methyl group at the third position

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis or degradation, but this is speculative and would need to be confirmed by further studies.

Result of Action

As a compound used in proteomics research

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-methylthiophenol can be synthesized through several methods. One common synthetic route involves the chlorination of 3-methylthiophenol. This reaction typically uses chlorine gas or a chlorinating agent like thionyl chloride (SOCl(_2)) under controlled conditions to ensure selective chlorination at the desired position.

Another method involves the use of 3-methylphenol (m-cresol) as a starting material. This compound undergoes a series of reactions, including sulfonation, reduction, and chlorination, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylthiophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)).

    Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or alkoxides replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H(_2)O(_2)), potassium permanganate (KMnO(_4)), and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

    Substitution: Amines, alkoxides, and other nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted thiophenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-methylthiophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in designing molecules with antimicrobial or anticancer properties.

    Industry: It is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorothiophenol: Similar structure but lacks the methyl group at the third position.

    3-Methylthiophenol: Similar structure but lacks the chlorine atom at the fourth position.

    4-Chloro-3-methylphenol: Similar structure but with a hydroxyl group instead of a thiol group.

Uniqueness

4-Chloro-3-methylthiophenol is unique due to the presence of both a chlorine atom and a methyl group on the thiophenol ring. This combination of substituents influences its reactivity and properties, making it distinct from other thiophenol derivatives. The chlorine atom increases its electrophilicity, while the methyl group can affect its steric and electronic properties, leading to unique reactivity patterns and applications.

Properties

IUPAC Name

4-chloro-3-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKWCYVLTDUGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938040
Record name 4-Chloro-3-methylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17178-00-6
Record name 4-Chloro-3-methylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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